molecular formula C26H22N6O B10936675 6-cyclopropyl-3-methyl-1-phenyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-1-phenyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936675
M. Wt: 434.5 g/mol
InChI Key: XBGJCUDKRQJVMP-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-methyl-1-phenyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a pyrazole ring, and it is substituted with various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-methyl-1-phenyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to promote the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-3-methyl-1-phenyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-cyclopropyl-3-methyl-1-phenyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-methyl-1-phenyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, blocking receptor signaling, or altering gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-3-methyl-1-phenyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its combination of a pyrazolo[3,4-b]pyridine core with a pyrazole ring and various functional groups makes it a versatile compound for scientific research and drug development .

Properties

Molecular Formula

C26H22N6O

Molecular Weight

434.5 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-1-phenyl-N-(4-pyrazol-1-ylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H22N6O/c1-17-24-22(26(33)28-19-10-12-20(13-11-19)31-15-5-14-27-31)16-23(18-8-9-18)29-25(24)32(30-17)21-6-3-2-4-7-21/h2-7,10-16,18H,8-9H2,1H3,(H,28,33)

InChI Key

XBGJCUDKRQJVMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N5C=CC=N5)C6=CC=CC=C6

Origin of Product

United States

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